molecular formula C20H22N4S B5318642 1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

Cat. No. B5318642
M. Wt: 350.5 g/mol
InChI Key: GIAYFWJYCMVDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the 5-HT1A receptor, which has been implicated in a variety of physiological and pathological processes, including anxiety, depression, and schizophrenia.

Mechanism of Action

The mechanism of action of 1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is based on its ability to selectively bind to and block the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor family and is widely distributed throughout the brain and peripheral tissues. Activation of this receptor has been shown to produce a variety of effects, including inhibition of neurotransmitter release, regulation of ion channels, and modulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific experimental conditions and the target tissue or organ. In general, this compound has been shown to produce a variety of effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of gene expression. It has also been shown to produce anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine in lab experiments include its high potency and selectivity for the 5-HT1A receptor, as well as its ability to produce consistent and reproducible effects. However, there are also some limitations to using this compound, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are many future directions for research involving 1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine. One potential direction is to investigate its effects on other serotonin receptors and other neurotransmitter systems, such as dopamine and norepinephrine. Another direction is to study its effects on different animal models of psychiatric and neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective ligands for the 5-HT1A receptor.

Synthesis Methods

The synthesis of 1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-(2-methylphenyl)thiocyanate with 2-bromoacetophenone in the presence of potassium carbonate to yield 2-(2-methylphenyl)-1-(2-bromoacetyl)thioacetamide. The second step involves the reaction of this intermediate with 2-pyridylmagnesium bromide in the presence of copper iodide to yield the final product.

Scientific Research Applications

1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine has been extensively used in scientific research as a tool to study the role of the 5-HT1A receptor in various physiological and pathological processes. For example, it has been used to investigate the role of this receptor in anxiety and depression, as well as in the regulation of sleep and wakefulness. It has also been used to study the effects of drugs that target this receptor, such as selective serotonin reuptake inhibitors (SSRIs) and atypical antipsychotics.

properties

IUPAC Name

2-(2-methylphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-16-6-2-3-7-18(16)20-22-17(15-25-20)14-23-10-12-24(13-11-23)19-8-4-5-9-21-19/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAYFWJYCMVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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